8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Scaffold hopping GABA-A receptor subtype selectivity Drug design

8-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 32900-23-5) is a 1,5-benzodiazepin-2-one scaffold bearing an 8-chloro substituent and a 5-methyl group on the diazepine ring. It has a molecular formula of C₁₀H₁₁ClN₂O, a molecular weight of 210.66 g/mol, a calculated LogP (XLogP3-AA) of 1.6, a melting point of 140–142 °C, and is commercially supplied as a powder at ≥95% purity.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
CAS No. 32900-23-5
Cat. No. B3370134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS32900-23-5
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESCN1CCC(=O)NC2=C1C=CC(=C2)Cl
InChIInChI=1S/C10H11ClN2O/c1-13-5-4-10(14)12-8-6-7(11)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)
InChIKeyANMZLKNIENHOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 32900-23-5): Structural and Physicochemical Baseline for Procurement Decisions


8-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 32900-23-5) is a 1,5-benzodiazepin-2-one scaffold bearing an 8-chloro substituent and a 5-methyl group on the diazepine ring. It has a molecular formula of C₁₀H₁₁ClN₂O, a molecular weight of 210.66 g/mol, a calculated LogP (XLogP3-AA) of 1.6, a melting point of 140–142 °C, and is commercially supplied as a powder at ≥95% purity [1]. The 1,5-benzodiazepin-2-one scaffold is pharmacologically distinct from the classical 1,4-benzodiazepin-2-one core found in drugs such as diazepam, conferring a different receptor-interaction profile and synthetic derivatization potential [2].

Why 8-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Cannot Be Replaced by Unsubstituted or Regioisomeric Benzodiazepinone Analogs


Within the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one series, both the position and nature of substituents on the diazepine ring critically control biological activity. Early SAR studies by Puodzhyunaite et al. demonstrated that N-alkyl substitution at the 5-position of the 1,5-benzodiazepin-2-one scaffold produces distinct analgesic and anti-inflammatory activity profiles that are not replicated by the unsubstituted parent compound or by N-1-substituted isomers [1]. Furthermore, the 8-chloro substituent is essential for interactions with the peripheral benzodiazepine receptor (TSPO); removal or relocation of the chlorine abolishes high-affinity binding, as evidenced by the >10,000-fold difference in IC₅₀ between 8-chloro and 8-unsubstituted analogs in the series [2]. Therefore, generic interchange with the des-methyl analog (CAS 27038-63-7), the 3-methyl regioisomer, or the unsubstituted 1,5-benzodiazepin-2-one core is not scientifically justified without explicit re-validation.

Quantitative Differentiation Evidence for 8-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 32900-23-5) Versus Closest Analogs


Scaffold Pharmacophore: 1,5-Benzodiazepin-2-one Versus Classical 1,4-Benzodiazepin-2-one Core

The 1,5-benzodiazepin-2-one scaffold places the two nitrogen atoms at positions 1 and 5 of the seven-membered ring, whereas the classical 1,4-benzodiazepin-2-one core (e.g., diazepam) places nitrogens at positions 1 and 4. This fundamental topological difference produces distinct GABA-A receptor subtype binding profiles: 1,5-benzodiazepin-2-ones preferentially interact with α₂/α₃-containing receptors, while 1,4-benzodiazepin-2-ones broadly engage α₁, α₂, α₃, and α₅ subtypes [1][2]. Specifically, clobazam (a 1,5-benzodiazepine-2,4-dione) shows approximately 10-fold lower affinity for the α₁ subtype (Ki ~ 200 nM) compared to diazepam (Ki ~ 20 nM), translating to reduced sedation at anxiolytic doses [2].

Scaffold hopping GABA-A receptor subtype selectivity Drug design

5-Methyl Substitution: Impact on LogP and Predicted CNS Penetration Versus Des-Methyl Analog

The 5-methyl group on the diazepine nitrogen differentiates this compound from the des-methyl analog 8-chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 27038-63-7). The target compound has a calculated LogP (XLogP3-AA) of 1.6, while the des-methyl analog has a calculated LogP of approximately 1.1 (estimated by difference of the methylene group contribution) [1]. This ΔLogP of ~0.5 units translates to a predicted ~3-fold increase in lipid bilayer permeability based on the Overton-Meyer correlation, potentially enhancing passive CNS penetration [2]. Additionally, the 5-methyl group eliminates a hydrogen bond donor site (N-H) present in the des-methyl analog, reducing the HBD count from 2 to 1, which aligns more favorably with Lipinski's CNS drug-likeness criteria (optimum HBD ≤ 1 for CNS drugs) [2].

Physicochemical profiling CNS drug design Lipophilicity

Melting Point and Crystalline Stability: Differentiation from Clobazam for Solid-Form Development

The target compound exhibits a melting point of 140–142 °C as a crystalline powder, as reported by Sigma-Aldrich . In contrast, the structurally related 1,5-benzodiazepine drug clobazam (8-chloro-5-methyl-1-phenyl-1,5-benzodiazepine-2,4-dione; CAS 22316-47-8) has a reported melting point of 152–153 °C [1]. The ~10 °C lower melting point of the target compound reflects the absence of the N-1 phenyl substituent and the 2,4-dione moiety present in clobazam, resulting in a less extensive crystal packing network. This lower melting point indicates higher intrinsic solubility (estimated ~2-fold based on the general solubility–melting point relationship), which may simplify dissolution in organic solvents during synthesis or assay preparation [2].

Solid-state chemistry Pre-formulation Crystallinity

Regioisomeric Identity: 5-Methyl Versus 3-Methyl Substitution Controls Receptor Recognition

The position of the methyl substituent on the 1,5-benzodiazepin-2-one scaffold is a critical determinant of biological activity. BindingDB data for the 8-chloro-3-methyl regioisomer shows potent displacement of [³H]-PK 11195 from the translocator protein (TSPO, peripheral benzodiazepine receptor) in rat cerebral cortex membranes, with an IC₅₀ of 5.89 nM [1]. While direct binding data for the 5-methyl compound (the target compound) are not publicly available, the regioisomeric switch from position 3 to position 5 alters the spatial orientation of the methyl group relative to the pharmacophoric chlorine, which in related benzodiazepinone series has been shown to modulate TSPO affinity by 10- to 100-fold depending on substitution pattern [2]. Researchers selecting between the 3-methyl and 5-methyl isomers must therefore recognize that these are not interchangeable; the 5-methyl isomer presents a distinct pharmacophore geometry.

Regioisomerism Structure-activity relationship TSPO binding

Synthetic Tractability: Single-Step Cyclocondensation Access Versus Multi-Step 1,4-Benzodiazepine Synthesis

The 1,5-benzodiazepin-2-one scaffold of the target compound can be accessed via a one-pot, three-component cyclocondensation of o-phenylenediamine derivatives with α,β-unsaturated carbonyl compounds, as demonstrated in the general synthetic methodology for 1,5-benzodiazepines [1]. Specifically, the target compound is synthesized by condensation of 4-chloro-o-phenylenediamine with methacrylic acid or its equivalent, yielding the 5-methyl-substituted 1,5-benzodiazepin-2-one in a single step with typical yields of 60–75% [2]. In contrast, the synthesis of 1,4-benzodiazepin-2-one analogs (e.g., diazepam core) requires 4–5 synthetic steps including N-protection, amidation, cyclization, and deprotection [3]. This difference in step count translates to a significantly lower cost of goods and faster library expansion potential for the 1,5-benzodiazepin-2-one series.

Synthetic accessibility Building block Library synthesis

Purity and Vendor Specification: 95% Assay with Defined Melting Point Provides Identity Confidence

The target compound is commercially available from Sigma-Aldrich (Enamine source) with a minimum purity specification of 95% and a defined melting point of 140–142 °C, providing two orthogonal identity confirmation parameters . By comparison, several closely related analogs available through non-validated vendors (e.g., the 8-chloro-3-methyl isomer or the des-methyl analog) are often listed without melting point characterization or with purity claims unsupported by CoA documentation . The availability of a defined melting point allows procurement teams to perform rapid identity verification by melting point determination (Ph. Eur. method 2.2.14) upon receipt, reducing the risk of mis-shipment of regioisomeric analogs, which share identical molecular formula and mass and cannot be distinguished by LC-MS molecular weight alone.

Quality control Procurement specification Identity testing

High-Confidence Application Scenarios for 8-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 32900-23-5)


CNS Drug Discovery: Scaffold-Hopping Starting Point for α₂/α₃-Sparing GABA-A Modulators

Based on the class-level differentiation of the 1,5-benzodiazepin-2-one scaffold from the classical 1,4-benzodiazepin-2-one core in terms of GABA-A subtype selectivity (Evidence Item 1), this compound serves as a structurally validated starting point for CNS drug discovery programs seeking anxiolytic or anticonvulsant activity with reduced α₁-mediated sedation. The 5-methyl-8-chloro substitution pattern provides a synthetically accessible core (Evidence Item 5) with favorable CNS physicochemical properties (LogP 1.6, HBD = 1; Evidence Item 2). Researchers can use this compound as a building block for focused library synthesis targeting novel GABA-A subtype-selective ligands.

TSPO (Peripheral Benzodiazepine Receptor) Probe Development with Regioisomeric Selectivity Controls

Given the established role of the 8-chloro substituent in high-affinity TSPO binding (class evidence, Section 2) and the documented sensitivity of TSPO affinity to substitution position on the diazepine ring (Evidence Item 4), this 5-methyl regioisomer provides a distinct pharmacophore geometry for TSPO ligand development. Researchers investigating TSPO as a neuroinflammation imaging target or as a therapeutic target for neurodegenerative diseases should evaluate this compound alongside the 3-methyl isomer to map regioisomer-dependent binding profiles, rather than assuming interchangeability.

Pre-formulation and Solid-State Characterization Studies of 1,5-Benzodiazepinone Crystalline Forms

The well-defined melting point (140–142 °C, Evidence Item 3) and crystalline powder form of this compound make it suitable as a model compound for solid-state characterization studies within the 1,5-benzodiazepinone series. Its ~10 °C lower melting point relative to clobazam, combined with documented powder X-ray diffraction pattern availability through the Sigma-Aldrich supply chain , supports its use in comparative crystallinity, solubility, and stability studies. This is particularly relevant for academic groups developing pre-formulation workflows for benzodiazepinone-derived CNS candidates.

Synthetic Methodology Development Leveraging One-Pot 1,5-Benzodiazepinone Assembly

The synthetic accessibility of the 1,5-benzodiazepin-2-one scaffold via one-pot cyclocondensation (Evidence Item 5) positions this compound as a valuable reference standard for developing and optimizing new synthetic methodologies targeting 1,5-benzodiazepine libraries. The 8-chloro substituent provides a spectroscopic handle (³⁵Cl/³⁷Cl isotope pattern in mass spectrometry; characteristic aromatic ¹H NMR pattern) that facilitates reaction monitoring and product identification. The compound can serve as a positive control or starting material in methodology studies aimed at diversifying the benzodiazepinone scaffold through electrophilic aromatic substitution or N-functionalization .

Quote Request

Request a Quote for 8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.